1-Phenylbenzo[f]quinolin-3(4H)-one
Description
Significance of Quinoline (B57606) and Benzo[f]quinolinone Heterocycles in Contemporary Chemical Research
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are of paramount importance in medicinal chemistry. nih.govontosight.airsc.org They form the core structure of many synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govrsc.orgresearchgate.net The versatility of the quinoline scaffold makes it a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets. nih.gov Over 60% of quinoline derivatives have been utilized as anti-malarial agents, highlighting their critical role in global health. ontosight.ai
The benzo[f]quinoline (B1222042) framework, an extended version of the quinoline system, has also shown significant potential. nih.gov While the parent benzo[f]quinoline is an environmental pollutant, its incorporation into larger molecules can lead to derivatives with valuable biological properties, such as antimicrobial and anticancer activities. nih.govmdpi.comresearchgate.net The extended π-conjugation in benzo[f]quinolines also makes them interesting for applications in opto-electronics. nih.gov
Historical Development of Quinolinone Synthesis and Structural Evolution
The history of quinoline synthesis dates back to 1834 when it was first isolated from coal tar. iipseries.orgwikipedia.orgresearchgate.net A major breakthrough in its synthesis was the Skraup synthesis, developed in 1880, which involved the reaction of aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. iipseries.orgnumberanalytics.com Following this, several other named reactions for quinoline synthesis were developed, including the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgresearchgate.netnumberanalytics.com These methods allowed for the creation of a wide variety of substituted quinolines.
The synthesis of quinolinones, which are oxidized derivatives of quinolines, also has a long history, with the first synthetic methods appearing in the late 19th century. mdpi.com A significant advancement in the development of quinolinone-based drugs was the introduction of a fluorine atom at the C-6 position in the late 1970s, which greatly improved their activity spectrum and led to the second generation of quinolone antibiotics. mdpi.com Modern synthetic approaches continue to evolve, with a focus on greener and more sustainable methods, such as microwave-assisted synthesis and multicomponent reactions. researchgate.net
Structural Classification within the Quinolinone Family: Focus on Quinolin-2(1H)-ones and Quinolin-4(1H)-ones
Quinolinones are structurally classified based on the position of the carbonyl group on the quinoline ring. The two most common and significant isomers are quinolin-2(1H)-ones and quinolin-4(1H)-ones. wikipedia.orgwikipedia.org
Quinolin-2(1H)-ones , also known as carbostyrils, exist in tautomeric equilibrium with 2-hydroxyquinolines, with the keto form being the major tautomer. wikipedia.org They are classified as cyclic amides and have been used as isosteres for peptides in medicinal chemistry. wikipedia.org
Quinolin-4(1H)-ones also exist in equilibrium with their tautomer, 4-hydroxyquinoline (B1666331). wikipedia.org This class of quinolinones is particularly noteworthy as the parent scaffold for the large and important class of quinolone antibiotics. wikipedia.orgwikipedia.org
The synthesis of these isomers can often be controlled by the choice of starting materials and reaction conditions. For instance, the Camps cyclization can yield both 2-hydroxyquinolines and 4-hydroxyquinolines, which then tautomerize to the corresponding quinolinones. wikipedia.org
Compound Data
Below is a table of the compounds mentioned in this article.
| Compound Name |
| 1-Phenylbenzo[f]quinolin-3(4H)-one |
| Quinoline |
| Benzo[f]quinoline |
| Quinolin-2(1H)-one |
| Quinolin-4(1H)-one |
| 2-hydroxyquinoline |
| 4-hydroxyquinoline |
| Aniline |
| Glycerol |
Below are the chemical properties for this compound.
| Property | Value |
| Molecular Formula | C19H13NO |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 64257-50-7 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64257-50-7 |
|---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-phenyl-4H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C19H13NO/c21-18-12-16(13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)10-11-17(19)20-18/h1-12H,(H,20,21) |
InChI Key |
NOEWJUYZGGDQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylbenzo F Quinolin 3 4h One and Analogues
Classical and Conventional Cyclization Strategies
The traditional methods for quinoline (B57606) and quinolin-4-one synthesis have been refined over more than a century and remain fundamental to organic synthesis. nih.gov These reactions, often named after their discoverers, provide reliable pathways to a wide array of substituted quinoline derivatives.
Gould–Jacobs Reaction and its Synthetic Utility for Quinolin-4-ones
First reported in 1939, the Gould-Jacobs reaction is a significant thermal cyclization method for constructing the quinolin-4-one backbone. mdpi.com The process begins with the condensation of an aniline (B41778) with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. mdpi.comwikipedia.org Subsequent heating of this intermediate, often under drastic conditions, induces cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com This product, which predominantly exists in its 4-oxo tautomeric form, can then be saponified to the corresponding carboxylic acid and subsequently decarboxylated to afford the final 4-hydroxyquinoline (B1666331) or quinolin-4-one. mdpi.comwikipedia.org
The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the aniline substituent. mdpi.com It is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The reaction has been widely used in the synthesis of numerous commercially important compounds, including several quinolone antibiotics. mdpi.comwikipedia.org
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| Aniline or substituted aniline | Diethyl ethoxymethylenemalonate | High temperature | 4-Hydroxy-3-ethoxycarbonylquinoline |
Table 1: General scheme of the Gould-Jacobs reaction.
Niementowski Reaction and Modifications for 4-Hydroxyquinoline Derivatives
The Niementowski quinoline synthesis involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.org First described in 1894, the reaction typically requires high temperatures (120–130 °C) for the condensation to occur. wikipedia.org The mechanism is believed to proceed through the formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinoline ring. wikipedia.org
Due to the harsh reaction conditions, several modifications have been developed to improve its practicality. wikipedia.org For instance, the use of phosphorus oxychloride can facilitate the condensation. wikipedia.org Another modification involves the generation of an iminoketene from anthranilic acid and thionyl chloride, which then reacts with a ketone, presumably via a Diels-Alder type cycloaddition with the enol form of the ketone, to give the 4-hydroxyquinoline derivative in good yields. clockss.orgcrossref.org This modified one-pot procedure extends the applicability of the Niementowski reaction. clockss.org
| Reactant 1 | Reactant 2 | Key Conditions/Modifications | Product |
| Anthranilic acid | Ketone or Aldehyde | High temperature (120-130 °C) | γ-Hydroxyquinoline derivative |
| Anthranilic acid | Ketone | Thionyl chloride, room temperature | 4-Hydroxyquinoline derivative |
Table 2: Comparison of classical and modified Niementowski reactions.
Friedländer Condensation Applied to Quinoline and Benzo[f]quinoline (B1222042) Synthesis
The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganicreactions.orgorganic-chemistry.org The reaction can be catalyzed by acids (such as trifluoroacetic acid, p-toluenesulfonic acid, or Lewis acids like neodymium(III) nitrate) or bases. wikipedia.orgjk-sci.com
Two primary mechanistic pathways are proposed. The first involves an initial aldol (B89426) condensation followed by the formation of an imine and subsequent cyclization. The second pathway begins with the formation of a Schiff base, followed by an aldol-type reaction and dehydration. wikipedia.org The Friedländer synthesis is a valuable tool in heterocyclic chemistry due to its operational simplicity and the ready availability of starting materials. jk-sci.com It has been applied to the synthesis of various substituted quinolines, and by extension, could be adapted for the synthesis of benzo[f]quinoline systems by using an appropriate amino-naphthaldehyde or amino-naphthyl ketone as the starting material.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Aminobenzaldehyde or 2-aminoaryl ketone | Ketone or Aldehyde with α-methylene group | Acid or Base | Substituted quinoline |
Table 3: General overview of the Friedländer synthesis.
Combes Quinoline Synthesis
The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org The reaction proceeds by first forming a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. wikipedia.org This is followed by an acid-catalyzed ring closure (annulation), which is the rate-determining step, and subsequent dehydration to yield the substituted quinoline. wikipedia.org
Concentrated sulfuric acid is a common catalyst for this reaction. wikipedia.org The regioselectivity of the cyclization can be influenced by the substituents on the aniline and the β-diketone. wikipedia.org For instance, the use of methoxy-substituted anilines can favor the formation of one regioisomer over another. wikipedia.org The Combes synthesis is a distinct method for quinoline preparation as it specifically utilizes a β-diketone substrate. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Aniline | β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted quinoline |
Table 4: Core components of the Combes quinoline synthesis.
Conrad-Limpach Synthesis of 4-Hydroxyquinolines
The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) from the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction proceeds via the formation of a Schiff base, which then undergoes a thermal cyclization at high temperatures (around 250 °C) to form the 4-hydroxyquinoline product. wikipedia.orgsynarchive.com
The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yield of the cyclization step. wikipedia.org The mechanism involves several keto-enol tautomerizations and an electrocyclic ring-closing reaction, which is the rate-determining step. wikipedia.org While the product is often depicted as the 4-hydroxyquinoline (enol form), it is believed that the 4-quinolone (keto form) is the predominant tautomer. wikipedia.org
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| Aniline | β-Ketoester | High temperature (~250 °C), inert solvent | 4-Hydroxyquinoline |
Table 5: Key parameters of the Conrad-Limpach synthesis.
Decarboxylating Cyclization Procedures for Quinolin-4-ones
A more recent and environmentally friendly approach to synthesizing quinolin-4-ones involves a decarboxylating cyclization procedure. mdpi.com This method utilizes readily available and inexpensive starting materials: isatoic anhydrides and 1,3-dicarbonyl compounds. mdpi.com The reaction is typically carried out in water at elevated temperatures (e.g., 80 °C). mdpi.com
The mechanism begins with a base-catalyzed attack of the carbanion generated from the 1,3-dicarbonyl compound on the carbonyl group of the isatoic anhydride. mdpi.com This is accompanied by the release of carbon dioxide. mdpi.com The resulting intermediate then undergoes intramolecular cyclization and dehydration to furnish the substituted quinolin-4-one. mdpi.com This method offers a greener alternative to some of the more classical, high-temperature syntheses.
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| Isatoic anhydride | 1,3-Dicarbonyl compound | Base, Water, 80 °C | Substituted quinolin-4-one |
Table 6: Summary of the decarboxylating cyclization for quinolin-4-one synthesis.
Photochemical Cyclohydrogenation Approaches for Benzo[f]quinolines
Photochemical reactions provide a powerful method for the formation of complex polycyclic aromatic systems. One of the key photochemical approaches for synthesizing the benzo[f]quinoline skeleton is the cyclohydrogenation of stilbazole analogs. medwinpublishers.comresearchgate.net This method leverages the reactivity of molecules in an excited state, induced by UV light, to form new carbon-carbon bonds. beilstein-journals.org
The synthesis of benzo[f]quinoline and its derivatives has been achieved through the photochemical cyclohydrogenation of trans-2-stilbazole and its corresponding methyl-substituted derivatives. medwinpublishers.comresearchgate.net This process typically involves the irradiation of the stilbazole precursor, which leads to an intramolecular cyclization, followed by an oxidation step (aromatization) to yield the final benzo[f]quinoline product. For instance, the irradiation of trans-2-stilbazole (4a) yields benzo[f]quinoline (5a), while its methyl-derivates (4b,c) produce the corresponding methylbenzo[f]quinolines (5b,c). researchgate.net While this method directly forms the core benzo[f]quinoline ring system, subsequent functionalization would be necessary to produce the specific 1-Phenylbenzo[f]quinolin-3(4H)-one target molecule.
Metal-Catalyzed Coupling and Cyclization Protocols
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering highly efficient and selective pathways to complex molecules. The synthesis of this compound and related quinolone structures benefits significantly from various metal-catalyzed reactions, which facilitate the construction of the heterocyclic core through coupling and cyclization sequences.
Palladium-Catalyzed Carbonylation and Cyclization Sequences (e.g., Sonogashira-based)
Palladium-catalyzed reactions are preeminent in forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of these methods. wikipedia.org This reaction, often run under mild conditions, can be integrated into cascade sequences involving carbonylation and cyclization to build quinolone frameworks. wikipedia.orgnih.gov
A highly efficient method for synthesizing 4-quinolones is the palladium-catalyzed three-component carbonylative cyclization. nih.gov This reaction combines a 2-iodoaniline (B362364), a terminal alkyne, and a carbon monoxide (CO) source. While gaseous CO can be used, safety and handling challenges have led to the development of alternative, non-gaseous CO sources like iron pentacarbonyl (Fe(CO)₅). nih.gov By tuning the reaction kinetics with a dual-base system (e.g., piperazine (B1678402) and triethylamine), this method allows for the successful synthesis of a wide array of 2-substituted 4-quinolones with excellent yields. nih.gov The process involves an initial palladium-catalyzed carbonylative Sonogashira coupling between the 2-iodoaniline and the alkyne, followed by an intramolecular cyclization of the resulting ynone intermediate to form the quinolone ring. nih.govnih.gov
| Carbonyl Source | Conditions | Yield of 4a (%) | Reference |
| CO gas (20 bar) | High Temperature | 90% | nih.gov |
| Fe(CO)₅ (sub-stoichiometric) | Dual-base system (piperazine/triethylamine) | High | nih.gov |
| CO gas (5 bar) | Stepwise carbonylation and cyclization | Significant decrease | nih.gov |
Table 1: Comparison of different carbonyl sources for the synthesis of unsubstituted 4-quinolone (4a), reflecting the efficiency of various methods. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. academie-sciences.fracs.org This reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is fundamental in constructing precursors for complex heterocycles. academie-sciences.fracs.org
In the context of benzo[f]quinoline synthesis, the Suzuki-Miyaura reaction can be employed to introduce the phenyl group at the 1-position or to build the larger aromatic system before the final cyclization. For example, a synthetic strategy can involve the coupling of a suitably functionalized quinoline or naphthalene (B1677914) derivative with a phenylboronic acid. nih.govacs.org A series of novel quinoline-appended biaryls has been synthesized by reacting various substituted boronic acids with substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes, demonstrating the power of this reaction for creating complex molecular architectures. acs.org The reaction conditions typically involve a palladium source like Pd(OAc)₂ and a base such as Cs₂CO₃ in a solvent like 1,4-dioxane (B91453) at elevated temperatures. academie-sciences.fr
Copper-Catalyzed Direct Cyclization Reactions
Copper catalysis offers a cost-effective and powerful alternative to palladium for certain transformations. Copper-catalyzed reactions have been developed for the direct synthesis of quinolines and related N-heterocycles through various cyclization strategies. nih.govrsc.org
One notable approach is the copper-catalyzed synthesis of N-fused quinolines via a cascade reaction involving C(sp³)-H activation, radical addition, and cyclization. nih.gov This process is initiated by a peroxide that generates a radical, which then participates in a cascade sequence to form the fused quinoline structure in good yields with broad functional group tolerance. nih.gov Another method involves the copper(I)-catalyzed cascade cyclization/hydrodehalogenation for the synthesis of quinazolines, a related class of heterocycles. rsc.org This reaction uses readily available starting materials and proceeds via a unified modular route. Such copper-catalyzed cyclizations, while not directly reported for this compound, represent a promising area for developing new synthetic routes.
Cobalt-Catalyzed Enaminone-Directed C-H Coupling for Quinolones
Cobalt catalysis has emerged as a sustainable and efficient alternative for C-H functionalization reactions. A significant development is the cobalt(III)-catalyzed, enaminone-directed C-H amidation for the synthesis of quinolones. organic-chemistry.orgnih.govacs.org This method provides access to the quinolone scaffold, which is a core component of many pharmaceutically active structures. organic-chemistry.orgacs.org
The reaction involves the coupling of an aryl enaminone with a dioxazolone as the amidation agent under the direction of the enaminone's weakly coordinating group. acs.org This C-H amidation is followed by a subsequent deacylation and cyclization step to generate the quinolone ring. nih.govacs.org This approach allows for the consecutive formation of a C-N bond and is compatible with a wide range of substituent patterns. acs.org Both cobalt and rhodium catalysts have been shown to be effective, often with complementary scope in the C-H amidation of aryl enaminones. acs.org
Iron-Catalyzed Cross-Coupling Reactions for N-Heterocycles
Iron, being abundant and non-toxic, is an attractive metal for catalysis. Iron-catalyzed cross-coupling reactions have been successfully developed for the synthesis and functionalization of N-heterocycles. nih.govcdnsciencepub.com These methods provide a practical and economical alternative to those using precious metals like palladium.
Manganese(II)-Catalyzed Synthesis of N-Heterocycles
Manganese, an earth-abundant and non-toxic metal, has emerged as a valuable catalyst in organic synthesis. unl.pt Manganese-catalyzed reactions offer an economical and environmentally benign alternative to those using precious metals. unl.pt While direct synthesis of this compound using manganese catalysis is not extensively documented in the provided results, the synthesis of various N-heterocycles through manganese-catalyzed reactions highlights its potential. For instance, manganese complexes have been employed in the efficient synthesis of substituted 2-methylquinoxalines and 2-ethylbenzimidazoles from glycerol (B35011) and amines, showcasing the catalytic activity of manganese in forming N-heterocyclic structures. nih.gov These reactions proceed via a dehydrogenative coupling mechanism, producing hydrogen and water as the only byproducts. nih.gov
Furthermore, manganese(II) complexes with N-heterocyclic carbene (NHC) ligands have been synthesized and characterized, demonstrating their potential as catalysts in various transformations. researchgate.net Although their application in the direct synthesis of quinolinones is an area for further exploration, the established catalytic activity of manganese in C-H activation and cross-coupling reactions suggests its applicability in constructing the benzo[f]quinoline framework. unl.pt
Organocatalytic and Metal-Free Synthetic Approaches
Organocatalysis and metal-free reactions represent a paradigm shift in chemical synthesis, offering milder reaction conditions and avoiding residual metal contamination in the final products. mdpi.com
N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis of Quinolin-4-ones
N-Heterocyclic carbenes (NHCs) have proven to be powerful organocatalysts for a variety of chemical transformations. isca.me Their ability to act as strong electron-donating ligands and to form stable intermediates makes them effective in promoting reactions that are otherwise challenging. scripps.edu In the context of quinolinone synthesis, NHCs have been utilized to catalyze the umpolung of aldimines, leading to the formation of 4-difluoromethylquinoline derivatives. acs.org This aza-Stetter type transformation proceeds through the formation of a key aza-Breslow intermediate. acs.org
While a direct application to this compound is not specified, the fundamental principles of NHC catalysis, such as the generation of acyl anion equivalents, can be conceptually extended to the synthesis of various quinolinone structures. nih.gov For example, NHC-catalyzed reactions of α-bromoenals with 2-aminoaldehydes have been developed to access chiral dihydroquinoline products. researchgate.net
Brønsted Acid-Mediated Cycloisomerization Strategies
Brønsted acids are effective catalysts for various cyclization reactions leading to the formation of heterocyclic compounds. mdpi.com For instance, the synthesis of enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been achieved through a one-pot synthesis using a chiral phosphoric acid-catalyzed intramolecular aza-Michael addition. nih.gov This method provides high yields and allows for the reuse of the catalyst. nih.gov While this specific example leads to a dihydroquinolinone, the principle of Brønsted acid-catalyzed cyclization is a viable strategy for constructing the quinolinone core.
Base-Promoted Reactions (e.g., Snieckus' Method for 3-Substituted Quinolin-4-ones)
A significant challenge in quinolinone synthesis is the introduction of substituents at the C-3 position. The Snieckus method provides a valuable solution for the synthesis of 3-substituted quinolin-4-ones. mdpi.com This approach involves the condensation of an anthranilic acid amide with a ketone to form an imine, which is then subjected to cyclization using a strong base like lithium diisopropylamide (LDA). mdpi.com This regioselective method is advantageous due to the availability of substituted anthranilic acid amides and the relatively mild conditions of the base-promoted reaction. mdpi.com
Visible-Light-Mediated Aerobic Dehydrogenation of N-Heterocycles
Visible-light photocatalysis has emerged as a green and sustainable tool in organic synthesis. The aerobic dehydrogenation of N-heterocycles using visible light offers a mild and environmentally friendly method for synthesizing aromatic heterocycles. acs.orgorganic-chemistry.org This process often utilizes a photocatalyst, such as titanium dioxide (TiO2), and molecular oxygen as a green oxidant. acs.orgorganic-chemistry.orgvapourtec.com The reaction is initiated by the visible-light excitation of a surface complex formed between the N-heterocycle and the photocatalyst. acs.orgresearchgate.net This method has been successfully applied to the synthesis of various substituted quinolines, indoles, and quinoxalines. acs.orgorganic-chemistry.org The scalability of this reaction can be improved by employing a continuous flow system, which allows for shorter reaction times and higher yields. acs.orgorganic-chemistry.org
Table 1: Visible-Light-Mediated Aerobic Dehydrogenation of N-Heterocycles
| Substrate | Catalyst System | Conditions | Product | Yield | Reference |
| Tetrahydroquinolines | TiO2, 4-amino-TEMPO, Ni(II) | Visible light, O2 | Quinolines | >90% | acs.org |
| Substituted Tetrahydroquinolines | TiO2 | Blue LED, DMSO, O2 | Substituted Quinolines | Up to 95% | acs.orgorganic-chemistry.org |
| Indolines | TiO2, 4-amino-TEMPO, Ni(II) | Visible light, O2 | Indoles | High | acs.org |
| Tetrahydroisoquinolines | TiO2, 4-amino-TEMPO, Ni(II) | Visible light, O2 | Isoquinolines | High | acs.org |
Acid-Catalyzed Condensation Reactions
Acid-catalyzed condensation reactions are a classical and widely used method for the synthesis of quinolinone derivatives. mdpi.com For instance, the Conrad-Limpach-Knorr reaction involves the condensation of anilines with β-ketoesters. mdpi.com The regioselectivity of this reaction can be controlled by the reaction conditions. Heating at high temperatures (around 250 °C) typically leads to the formation of 4-quinolones, while lower temperatures (above 100 °C) in the presence of a strong acid favor the formation of 2-quinolones. mdpi.com
Another important method is the Gould-Jacobs reaction, which involves the reaction of anilines with acyl malonic acid esters or their equivalents. mdpi.com This reaction proceeds through a Michael addition followed by cyclization and is a versatile method for preparing various quinolone derivatives. mdpi.com The synthesis of 2,3,4-trisubstituted benzo[h]quinolines has been achieved through a one-pot reaction involving the cyclization of appropriate precursors. nih.gov Additionally, multicomponent reactions under catalyst and solvent-free conditions have been developed for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, which are structurally related to quinolinones. rsc.org
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like benzo[f]quinoline derivatives in a single step from three or more starting materials. nih.govtandfonline.com
A notable one-pot, three-component synthesis of benzo[f]quinoline derivatives involves the reaction of an aromatic amine (like naphthalen-2-amine), an aldehyde, and a vinyl source. nih.govacs.org For example, 3-phenylbenzo[f]quinoline (B14148689) can be synthesized from naphthalen-2-amine, benzaldehyde, and triethylamine, which serves as the vinyl source. nih.gov This [4+2] cyclic condensation is promoted by an ammonium (B1175870) salt under neutral conditions and an oxygen atmosphere. acs.org This strategy has also been extended to the synthesis of benzo[f]quinoline-linked covalent organic frameworks (COFs). nih.gov
Similarly, tetrahydroquinoline derivatives can be synthesized via a one-pot, three-component Mannich reaction involving an amine, formaldehyde, and a compound with an acidic proton. nih.gov While this example focuses on tetrahydroquinolines, the principle of MCRs is broadly applicable.
Another efficient one-pot synthesis produces 1H-pyrazolo[3,4-b]quinolines from the reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, using L-proline as an organocatalyst. researchgate.netosi.lv This method is valued for its operational simplicity, short reaction times, and high yields. researchgate.netosi.lv
The synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones has been achieved through a one-pot reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a promoter. nih.gov This reaction involves the simultaneous formation of both the quinoline and quinazolinone rings. nih.gov
In line with the principles of green chemistry, solvent-free and ultrasound-assisted methods have been developed for the synthesis of benzo[f]quinoline analogues and other related heterocyclic systems. These techniques often lead to shorter reaction times, higher yields, and reduced environmental impact. lew.ronih.gov
For instance, the synthesis of 1,5-benzodiazepine derivatives has been successfully carried out under solvent-free conditions using ultrasound irradiation. tsijournals.comresearchgate.net In this method, o-phenylenediamine (B120857) is reacted with various ketones in the presence of a catalytic amount of silica (B1680970) gel. The reaction times are significantly reduced to 25-30 minutes with excellent yields. tsijournals.com
Microwave-assisted synthesis has also proven effective for the one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro This approach, starting from benzo[f]quinoline, 2-bromo-acetophenones or 2-chloro-(N-phenyl)acetamides, and electron-deficient alkynes, offers benefits such as considerably shorter reaction times and reduced solvent consumption. lew.ro Similarly, a facile and catalyst-free microwave-assisted protocol has been designed for the synthesis of pyrazolo-[3,4-b]-quinolines in aqueous ethanol. rsc.org
The synthesis of hybrid quinoline-imidazole derivatives has also been efficiently achieved using ultrasound irradiation for both the N-alkylation and the subsequent [3+2] dipolar cycloaddition steps. nih.gov This green approach significantly reduces reaction times and energy consumption compared to conventional heating. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Three-component | Naphthalen-2-amine, Benzaldehyde, Triethylamine | Ammonium salt, O₂ | 3-Phenylbenzo[f]quinoline | nih.govacs.org |
| Three-component | Aniline, Aromatic aldehydes, 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | 1H-Pyrazolo[3,4-b]quinolines | researchgate.netosi.lv |
| Three-component | o-Phenylenediamine, Ketones | Silica gel, Ultrasound | 1,5-Benzodiazepine derivatives | tsijournals.com |
| Three-component | Benzo[f]quinoline, Bromo-acetophenones, Alkynes | Microwave, 1,2-Epoxybutane | Benzo[f]pyrrolo[1,2-a]quinolines | lew.ro |
| Three-component | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-TSA | Quinoline-fused spiro-quinazolinones | nih.gov |
Recent Advances and Green Chemistry Considerations in Benzo[f]quinolinone Synthesis
Recent advancements in the synthesis of benzo[f]quinolinone and its derivatives have been driven by the need for efficiency, sustainability, and molecular diversity. nih.govnih.govmdpi.com Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize waste and energy consumption. tandfonline.comrsc.org
The use of multicomponent reactions, as discussed previously, is a cornerstone of green synthesis, offering high atom economy and procedural simplicity. nih.govtandfonline.com The development of solvent-free and ultrasound- or microwave-assisted reactions further exemplifies the shift towards environmentally benign processes. lew.ronih.govrsc.org For example, the synthesis of benzo researchgate.nettandfonline.comimidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones has been achieved under metal- and solvent-free conditions using a recyclable Brønsted acidic ionic liquid as a catalyst. rsc.org
Another green approach involves the use of water as a solvent. A three-component reaction of benzaldehydes, naphthalen-2-amine, and barbituric acid in aqueous media at room temperature, catalyzed by iodine, provides a convenient one-pot synthesis of benzo[f]pyrimido[4,5-b]quinoline derivatives in good yields. tandfonline.com
Furthermore, research into novel reaction pathways continues to expand the toolkit for synthesizing these complex heterocycles. For example, a two-step process involving the quaternization of benzo[f]quinoline followed by a [3+2] dipolar cycloaddition reaction has been used to create new derivatives. nih.gov The efficiency of these reactions can be enhanced using microwave or ultrasound irradiation. mdpi.com
The synthesis of 12-phenylbenzo beilstein-journals.orgmdpi.comoxepino[3,4-b]quinolin-13(6H)-one derivatives, a tetracyclic-fused quinoline system, has been achieved through a three-step route that includes a Friedländer reaction followed by a one-pot reaction with substituted phenols and an intramolecular Friedel–Crafts acylation. nih.gov This strategy provides access to structurally novel compounds with potential biological applications. nih.gov
Mechanistic Investigations of 1 Phenylbenzo F Quinolin 3 4h One Formation
Elucidation of Reaction Pathways and Intermediates
The formation of 1-Phenylbenzo[f]quinolin-3(4H)-one proceeds through a sequence of reactions that create the fused heterocyclic system. The most pertinent pathways are adaptations of classical quinoline (B57606) syntheses, which involve the formation of key intermediates.
Conrad-Limpach-Knorr Pathway: This is a prominent method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). In the context of this compound, the pathway begins with the condensation of 2-naphthylamine with a phenyl-substituted β-ketoester, such as ethyl benzoylacetate.
The initial reaction between the amine and the ketoester can proceed via two competing pathways depending on the reaction conditions:
Enamine Formation (Kinetic Pathway): At lower to moderate temperatures (typically below 100°C), the nucleophilic 2-naphthylamine attacks the more reactive ketone carbonyl of the β-ketoester. This is followed by dehydration to form an enamine intermediate, specifically an alkyl β-(2-naphthylamino)cinnamate. This intermediate is crucial for the formation of the 4-quinolone scaffold wikipedia.orgscribd.com.
Amide Formation (Thermodynamic Pathway): At higher temperatures (e.g., 140°C or above), the reaction favors nucleophilic attack at the ester carbonyl, leading to the formation of a β-keto anilide intermediate after the elimination of ethanol wikipedia.org. This pathway, known as the Knorr variation, would lead to a 2-hydroxyquinoline structure, not the target 3(4H)-one (a 4-quinolone type).
For the synthesis of this compound, the kinetic pathway is followed. The key enamine intermediate is then subjected to thermal cyclization at high temperatures (around 250°C) synarchive.com. This intramolecular cyclization is an electrophilic aromatic substitution, where the enamine system attacks the electron-rich naphthalene (B1677914) ring, followed by elimination to form the final quinolinone product.
Three-Component Reaction Pathway: A highly efficient, one-pot synthesis of related 1-aryl-1,2-dihydrobenzo[f]quinolin-3(4H)-one derivatives has been reported, which provides insight into a plausible pathway. This reaction involves benzaldehyde, 2-naphthylamine, and Meldrum's acid in the presence of a phase-transfer catalyst sioc-journal.cn. The likely pathway involves an initial Knoevenagel condensation between benzaldehyde and Meldrum's acid. This is followed by a Michael addition of 2-naphthylamine to the resulting electrophilic alkene. The resulting adduct then undergoes intramolecular cyclization and subsequent loss of acetone and carbon dioxide from the Meldrum's acid moiety to form the benzo[f]quinolinone ring system.
Key intermediates in these pathways include:
Schiff Base: Formed by the initial condensation between the amine and a carbonyl group wikipedia.org.
Enamine: A critical intermediate in the Conrad-Limpach synthesis, formed from the reaction of 2-naphthylamine with the β-ketoester scribd.comsynarchive.com.
Cyclized Adduct: The non-aromatic, cyclized product formed before the final elimination/aromatization step.
Proposed Reaction Mechanisms for Specific Cyclization and Annulation Reactions
The core of benzo[f]quinolinone synthesis lies in the cyclization and annulation steps that build the new pyridine (B92270) ring onto the naphthalene scaffold.
Mechanism of Thermal Cyclization (Conrad-Limpach): Starting from the enamine intermediate (Alkyl β-(2-naphthylamino)cinnamate), the high temperature of the reaction facilitates an intramolecular 6π-electrocyclization.
The enamine attacks the C1 position of the naphthalene ring. This is an intramolecular electrophilic aromatic substitution reaction.
This attack disrupts the aromaticity of the naphthalene ring, forming a charged or zwitterionic intermediate known as a sigma complex.
A proton is then lost from the C1 position, restoring the aromaticity of the naphthalene system and forming a dihydro-quinolinone intermediate.
The final step is the tautomerization of the enol form (3-hydroxy-1-phenylbenzo[f]quinoline) to the more stable keto form, this compound wikipedia.org.
Mechanism of Acid-Catalyzed Cyclization: In many quinoline syntheses, such as the Friedländer synthesis, acid catalysis plays a key role alfa-chemistry.comwikipedia.org. While the classic Conrad-Limpach reaction is often thermal, acid catalysts can be used to promote cyclization at lower temperatures.
The acid catalyst (e.g., H₂SO₄, PPA) protonates the carbonyl group of the side chain attached to the 2-naphthylamine nitrogen.
This protonation makes the carbonyl carbon significantly more electrophilic.
The electron-rich C1 position of the naphthalene ring then attacks this activated electrophile in an intramolecular electrophilic aromatic substitution.
A subsequent dehydration step, also promoted by the acid catalyst, leads to the formation of the fully aromatic quinoline ring system nih.gov.
Annulation via [3+2] Dipolar Cycloaddition: While not directly producing the target quinolinone, related benzo[f]quinoline (B1222042) structures can be synthesized via a [3+2] dipolar cycloaddition. This involves generating an ylide from a benzo[f]quinolinium salt, which then reacts with a dipolarophile nih.gov. This highlights the versatility of annulation strategies in building complex fused systems based on the benzo[f]quinoline core.
Role of Catalysts and Reagents in Mediating Reaction Mechanisms
Catalysts and reagents are pivotal in directing the reaction pathway, increasing reaction rates, and improving yields. Their roles are intimately linked to the specific steps of the reaction mechanism.
Acid Catalysts: Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, FeCl₃) are widely used wikipedia.orgresearchgate.net. Their primary roles include:
Activation of Carbonyls: By protonating carbonyl oxygen atoms, acids increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine alfa-chemistry.com. This is crucial in the initial condensation step.
Promoting Dehydration: They facilitate the elimination of water in both the formation of the enamine/Schiff base intermediate and the final aromatization step of the newly formed ring alfa-chemistry.comnih.gov.
Solid Acids: Heterogeneous solid acid catalysts like silica (B1680970) gel/sulfuric acid (SSA), Montmorillonite K-10, and zeolites offer the advantages of high efficiency, mild reaction conditions, and ease of separation from the reaction mixture researchgate.nettandfonline.com.
Base Catalysts: Bases such as piperidine or triethylamine are used in reactions like the Friedländer synthesis. Their function is typically to deprotonate the α-methylene group of the carbonyl reactant, generating a nucleophilic enolate which can then attack the 2-aminoaryl ketone nih.gov.
Phase-Transfer Catalysts (PTCs): In multicomponent reactions performed in aqueous media, PTCs like triethylbenzylammonium chloride are essential. They facilitate the transport of organic reactants across the phase boundary into the aqueous phase (or vice versa), enabling the reaction between otherwise immiscible components sioc-journal.cn.
Polyphosphoric Acid (PPA): PPA is a highly effective reagent that serves as both an acidic catalyst and a powerful dehydrating agent. It is particularly useful for promoting intramolecular cyclization reactions under solvent-free conditions, often leading to high yields of quinoline and benzoquinoline derivatives nih.govnih.gov.
| Catalyst/Reagent | Type | Role in Mechanism | Applicable Synthesis |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Activates carbonyls, promotes dehydration | Friedländer, Combes, Skraup |
| Polyphosphoric Acid (PPA) | Brønsted Acid / Dehydrating Agent | Promotes intramolecular cyclization | Friedländer, Intramolecular Cyclizations |
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Acid catalysis under milder conditions | Friedländer |
| Montmorillonite K-10, Zeolites | Solid Acid | Heterogeneous catalysis, activates reactants | Friedländer |
| Triethylbenzylammonium chloride | Phase-Transfer Catalyst | Facilitates reaction in multiphase systems | Three-Component Syntheses |
Regioselectivity and Stereoselectivity in Benzo[f]quinolinone Synthesis
Regioselectivity: The synthesis of benzo[f]quinolinone from 2-naphthylamine presents a significant regiochemical challenge. The intramolecular cyclization step can potentially occur at two different positions on the naphthalene ring:
Attack at C1: Leads to the angular benzo[f]quinoline isomer.
Attack at C3: Leads to the linear benzo[g]quinoline isomer.
The preferential formation of the benzo[f] isomer is generally observed in reactions like the Conrad-Limpach synthesis. This outcome is governed by the electronic properties of the naphthalene ring. The C1 position (α-position) of 2-naphthylamine is more electron-rich and thus more activated towards electrophilic substitution than the C3 position (β-position). Therefore, the intramolecular electrophilic attack by the enamine side chain occurs preferentially at the C1 position, leading to the regioselective formation of the benzo[f]quinoline scaffold researchgate.net. While reactions involving different precursors, such as chalcones, can sometimes yield mixtures of both isomers, the cyclization of β-(2-naphthylamino)crotonates or similar intermediates strongly favors the angular benzo[f] product.
Stereoselectivity: The final product, this compound, is an achiral molecule as it lacks any stereocenters in its core structure. The synthesis is typically performed under thermal or strongly acidic conditions, which would not preserve any transient chirality. Therefore, stereoselectivity is not a factor in the synthesis of the unsubstituted parent compound. Stereochemical considerations would only become relevant if the synthesis were adapted to include chiral substituents or if a chiral catalyst was used to perform an asymmetric variant of the reaction, which is not typical for this specific scaffold.
Advanced Spectroscopic Characterization of 1 Phenylbenzo F Quinolin 3 4h One and Derivatives
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for determining the molecular weight of organic compounds. In the analysis of benzo[f]quinoline (B1222042) derivatives, ESI-MS has been instrumental in confirming the successful synthesis of target molecules by providing precise mass-to-charge ratio (m/z) data. For instance, in the synthesis of a series of 3-amino-1(phenyl)benzo[f]quinoline-3-carbonitrile derivatives, mass spectroscopy was used to confirm the final structures of the synthesized compounds. researchgate.net
Similarly, in the characterization of a pyrazolone (B3327878) derivative of 3-chlorobenzo[f]quinoline-2-carbaldehyde, the mass spectrum displayed a molecular ion peak (M⁺) at m/z 397.08 and an isotopic peak (M+2) at m/z 399.68, which was consistent with the presence of a chlorine atom in the structure. nih.gov This highlights the ability of ESI-MS to not only determine molecular weight but also to provide information about the isotopic composition of the molecule.
Table 1: ESI-MS Data for Selected Benzo[f]quinoline Derivatives
| Compound | Molecular Formula | Calculated m/z | Observed m/z | Reference |
| 3-amino-1(phenyl)benzo[f]quinoline-3-carbonitrile derivative | C23H17N3 | 335.14 | 329 (M+H-NH2) | researchgate.net |
| 4-((3-chlorobenzo[f]quinolin-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | C26H16ClN3O | 397.10 | 397.08 (M⁺) | nih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. mdpi.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.
FT-IR spectroscopy has been widely used to characterize 1-Phenylbenzo[f]quinolin-3(4H)-one and its analogs. The presence of characteristic absorption bands in the FT-IR spectrum provides direct evidence for the key functional groups within the molecule. For example, the FT-IR spectra of synthesized 3-amino-1(phenyl)benzo[f]quinoline-3-carbonitrile derivatives were used to confirm their structures. researchgate.net
In a study of 5,8-quinolinedione (B78156) derivatives, FT-IR spectroscopy was crucial in distinguishing between different isomers. mdpi.com The carbonyl (C=O) stretching vibrations were particularly informative. For compounds with a 5,8-quinolinedione moiety, two distinct C=O vibration peaks were observed, whereas derivatives with a 5,8-isoquinolinedione moiety showed only a single peak for the carbonyl vibrations. mdpi.com This demonstrates the sensitivity of FT-IR to subtle structural differences.
The synthesis of various heterocycles based on the benzo[f]quinoline framework also utilized FT-IR for characterization. For instance, the IR spectrum of a pyrazolone derivative revealed the carbonyl absorption band of the pyrazolone ring. nih.gov Similarly, for an ethanone (B97240) derivative, a characteristic C=O stretching frequency was observed at 1685 cm⁻¹. nih.gov
Table 2: Characteristic FT-IR Absorption Bands for Benzo[f]quinoline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=O (ketone) | Stretch | ~1685 | nih.gov |
| C≡N (nitrile) | Stretch | ~2220 | researchgate.net |
| N-H (amine) | Stretch | ~3400-3200 | researchgate.net |
| C=C (aromatic) | Stretch | ~1600-1450 | nih.govmdpi.com |
X-ray Crystallography and Single Crystal Structure Analysis
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 4-phenylquinolin-2-(1H)-one, a related compound, was determined by X-ray diffraction. researchgate.net The analysis revealed that the quinoline (B57606) moiety and the substituted phenyl ring are nearly planar, with a significant dihedral angle between them. researchgate.net The crystal structure was found to be stabilized by intermolecular hydrogen bonds. researchgate.net
In the study of a methoxybenzo[h]quinoline-3-carbonitrile derivative, single-crystal X-ray analysis provided a detailed molecular structure, showing the atomic numbering and the presence of an intramolecular hydrogen bond. nih.gov Similarly, the X-ray structure analyses of several quinoline derivatives, including 4-hydroxy-1-methylquinolin-2(1H)-one, highlighted the importance of strong intramolecular hydrogen bonds in their crystal packing. helsinki.fi
The crystal structures of solvates of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine have also been determined, revealing how solvent molecules can be incorporated into the crystal lattice and participate in hydrogen bonding. mdpi.com
Table 3: Crystallographic Data for a Representative Benzo[f]quinoline-Related Compound
| Parameter | 4-phenylquinolin-2-(1H)-one | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 7.382(2) | researchgate.net |
| b (Å) | 21.795(3) | researchgate.net |
| c (Å) | 14.066(5) | researchgate.net |
| Z | 8 | researchgate.net |
| R-value | 0.0398 | researchgate.net |
Elemental Analysis in Structural Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) in the sample. This data is then compared with the calculated elemental composition based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the assigned structure.
For instance, in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, the calculated elemental composition was C, 65.21%; H, 4.38%; N, 30.42%. mdpi.com This data, in conjunction with spectroscopic results, confirms the molecular formula C₁₅H₁₂N₆. mdpi.com Similarly, elemental analyses of methoxybenzo[h]quinoline-3-carbonitrile derivatives were consistent with their proposed structures. nih.gov
Table 4: Elemental Analysis Data for a Representative Heterocyclic Compound
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | C₁₅H₁₂N₆ | C: 65.21, H: 4.38, N: 30.42 | - | mdpi.com |
| Methoxybenzo[h]quinoline-3-carbonitrile derivative | C₂₂H₁₉N₃O₃ | Consistent with structure | Consistent with structure | nih.gov |
Computational and Theoretical Studies on 1 Phenylbenzo F Quinolin 3 4h One Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular structure, electronic properties, and reactivity. These computational methods provide a theoretical framework to understand and predict the behavior of chemical systems, offering insights that complement experimental findings.
Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study quinoline (B57606) derivatives to determine their optimized geometries, spectroscopic properties, and chemical reactivity. scirp.org DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. scirp.orgphyschemres.org For instance, studies on similar heterocyclic systems have shown good agreement between DFT-calculated structural parameters and experimental data obtained from X-ray crystallography. physchemres.org
The application of DFT extends to understanding the electronic properties of molecules. By calculating parameters such as dipole moments and molecular electrostatic potentials (MEP), researchers can gain insights into the charge distribution and reactive sites within a molecule. researchgate.net For quinolinone derivatives, DFT has been used to analyze their electronic spectra and thermodynamic properties, providing a deeper understanding of their stability and behavior in different environments. nih.gov These computational approaches are crucial for predicting the physicochemical properties of novel compounds before their synthesis, thereby guiding experimental efforts. researchgate.net
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters that provide significant insights into the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular electrical transport properties and chemical hardness. emerginginvestigators.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it indicates that a significant amount of energy is required to excite an electron from the HOMO to the LUMO. researchgate.netemerginginvestigators.org Conversely, a small energy gap implies that the molecule is more prone to chemical reactions. nih.gov For quinoline and its derivatives, DFT calculations have been employed to determine these energy gaps. For example, a DFT study at the B3LYP/6–311G(d,p) level calculated the HOMO-LUMO energy gap of a related quinoxaline (B1680401) derivative to be 4.9266 eV. researchgate.net The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |
| 1-Nonyl-3-phenylquinoxalin-2-one | B3LYP/6–311G(d,p) | Not specified | Not specified | 4.9266 | researchgate.net |
| Allopurinol | Not specified | Not specified | Not specified | 2.63 | emerginginvestigators.org |
| Fluorinated Allopurinol-1 | Not specified | Not specified | Not specified | 2.93 | emerginginvestigators.org |
| Fluorinated Allopurinol-2 | Not specified | Not specified | Not specified | 3.17 | emerginginvestigators.org |
Frontier Orbital Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful framework for predicting the reactivity of molecules by examining the interactions between the HOMO and LUMO. wikipedia.org The theory is based on the principle that the most significant interactions occur between the occupied orbitals of one molecule and the unoccupied orbitals of another, particularly the HOMO and LUMO. wikipedia.org The shapes and energies of these frontier orbitals determine the feasibility and mechanism of various chemical reactions, including cycloadditions and sigmatropic reactions. wikipedia.orgimperial.ac.uk
By analyzing the distribution of the HOMO and LUMO across a molecule, one can identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. researchgate.netnih.gov Therefore, the locations of these orbitals highlight the reactive sites. For complex systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to localize reactive regions, extending the utility of FMO theory to larger molecules. nih.gov Computational studies on quinoline derivatives have utilized FMO analysis to explain their chemical stability and predict their behavior in chemical reactions. nih.gov
Global Electrophilicity Index and Chemical Hardness Calculations
Global reactivity descriptors, such as the global electrophilicity index (ω) and chemical hardness (η), are quantum chemical parameters that provide quantitative measures of a molecule's reactivity. Chemical hardness, a concept introduced by Pearson, measures the resistance of a molecule to changes in its electron distribution. scirp.org It is directly related to the HOMO-LUMO energy gap; a larger gap corresponds to a harder molecule, which is less reactive. scirp.orgemerginginvestigators.org
The global electrophilicity index, on the other hand, quantifies the ability of a species to accept electrons. These descriptors are calculated from the energies of the HOMO and LUMO and are valuable for comparing the reactivity of different compounds. researchgate.net DFT calculations are commonly used to obtain these parameters, which have been applied to various heterocyclic systems to understand their reactivity patterns. nih.govresearchgate.net For instance, these calculations can help in predicting the relative stability and reactivity of different tautomeric forms or substituted derivatives of a parent compound. nih.gov
| Parameter | Value (eV) | Reference |
|---|---|---|
| Chemical Hardness (η) | Value not specified | scirp.org |
| Global Electrophilicity Index (ω) | Value not specified | nih.gov |
Predicted Collision Cross Section (CCS) for Ion Mobility Studies
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net The rotationally averaged collision cross section (CCS) is a key parameter obtained from these measurements, providing valuable information about the three-dimensional structure of an ion. nih.gov The experimental determination of CCS values can be complemented by computational predictions.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These methods are particularly valuable in drug discovery and development for understanding the interactions between a ligand and its target protein at the molecular level. nih.gov
Molecular docking simulations can provide detailed insights into the binding mode and affinity of a ligand within the active site of a protein. nih.gov For quinoline derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as DNA gyrase and epidermal growth factor receptor (EGFR) kinase. nih.govresearchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net The results of docking studies can guide the design and synthesis of new compounds with improved biological activity. nih.gov For example, by understanding the structure-activity relationships derived from docking, modifications can be made to the ligand to enhance its interaction with the target protein. nih.govnih.gov
Ligand-Protein Interaction Analysis and Binding Affinity Predictions
Computational docking is a cornerstone technique for predicting the interaction between a small molecule, such as 1-Phenylbenzo[f]quinolin-3(4H)-one, and a macromolecular target, typically a protein. This method explores the most favorable binding orientation of the ligand within the protein's active site, which can help in elucidating its potential biological activity. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a function that approximates the binding free energy.
For compounds structurally related to the benzo[f]quinoline (B1222042) scaffold, molecular docking studies have been instrumental in identifying potential protein targets and rationalizing structure-activity relationships (SAR). nih.govnih.gov These targets often include enzymes like kinases and polymerases, which are crucial in disease pathways. nih.govnih.govnih.gov For instance, recent in silico studies on benzo[f]quinoline derivatives identified Cyclin-Dependent Kinase 5 (CDK-5) as a potential target, with calculated binding energies for the most promising compounds being approximately -6.6 kcal/mol. nih.gov Such studies suggest that the benzo[f]quinoline core can serve as a valuable scaffold for developing new therapeutic agents. nih.gov
The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.govnih.gov In many quinoline-based inhibitors, the quinoline nitrogen is predicted to form a crucial hydrogen bond with the "hinge-region" of kinase enzymes. nih.gov The phenyl substituent, as seen in this compound, often fits into a hydrophobic pocket, contributing significantly to the binding affinity. nih.gov For example, docking studies of benzo[f]quinolinium salts with ATP synthase have shown powerful H-π interactions between the benzo[f]quinoline rings and amino acid residues like Glu 62. nih.gov The binding affinity, often expressed in kcal/mol, quantifies the stability of the ligand-protein complex; a more negative value typically indicates a stronger, more stable interaction. nih.govnih.gov
Table 1: Representative Binding Affinities of Benzo[f]quinoline Derivatives Against Various Protein Targets This table presents illustrative data from studies on related compounds to demonstrate typical binding energy values.
| Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Benzo[f]quinoline-pyrazolone | CDK-5 | -6.63 | nih.gov |
| Benzo[f]quinoline-cyanoethanohydrazone | CDK-5 | -6.57 | nih.gov |
| Benzo[f]quinoline-benzimidazole | HCV NS5B Polymerase | > Co-crystallized ligand | nih.govresearchgate.net |
| Benzo[f]quinolinium Salt | ATP Synthase | Best Fit | nih.gov |
| Benzo[f]quinolinium Salt | Topoisomerase II | Best Fit | nih.gov |
Conformational Analysis and Structural Dynamics
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which are critical determinants of its interaction with biological targets. The molecule's structure, featuring a partially saturated heterocyclic ring, allows for the existence of multiple conformers. nih.gov Computational methods such as molecular mechanics and Density Functional Theory (DFT) are employed to identify the most stable, low-energy conformations. nih.govresearchgate.net
Studies on structurally similar 1-phenyl-1,2,3,4-tetrahydroisoquinolines have shown that the six-membered heterocyclic ring typically prefers a half-chair conformation. nih.gov In these stable forms, bulky substituents like the phenyl group tend to occupy a pseudo-equatorial position to minimize steric hindrance. nih.gov The relative orientation of the phenyl ring with respect to the quinolinone core is a key structural feature, defined by specific torsion angles. For related structures, energy minima for this torsion angle have been calculated at approximately 60° and 240°. nih.gov
Molecular dynamics (MD) simulations provide further insights into the structural dynamics of the molecule over time. MD simulations can reveal the stability of different conformations and the energy barriers between them. nih.gov Analysis of parameters like the root mean square deviation (RMSD) and radius of gyration (Rg) during a simulation indicates the stability and compactness of a particular conformation. nih.gov For the benzo[f]quinoline scaffold, these computational studies, often corroborated by experimental data from NMR spectroscopy and X-ray crystallography, are crucial for building accurate pharmacophore models and guiding drug design. nih.gov
Table 2: Key Parameters in Conformational Analysis of Heterocyclic Systems This table outlines the typical parameters and methods used in the conformational analysis of molecules similar to this compound.
| Parameter / Method | Description | Relevance |
|---|---|---|
| Computational Method | ||
| Molecular Mechanics (e.g., MM2) | Uses classical physics to model molecular systems. | Efficiently samples conformational space. nih.gov |
| Density Functional Theory (DFT) | A quantum mechanical method for determining electronic structure. | Provides accurate geometries and energies for stable conformers. researchgate.net |
| Structural Feature | ||
| Preferred Conformation | The lowest energy arrangement of atoms (e.g., half-chair). | Determines the most likely bioactive shape of the molecule. nih.gov |
| Torsion Angle (Dihedral) | The angle between planes through two sets of three atoms. | Defines the orientation of substituents like the phenyl group. nih.gov |
| Dynamic Simulation | ||
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Assesses the stability and flexibility of conformations over time. nih.gov |
| RMSD / Rg Analysis | Root Mean Square Deviation / Radius of Gyration. | Measures conformational stability and molecular compactness. nih.gov |
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) Profiling
In silico ADME/Tox profiling is a critical step in early-stage drug discovery that predicts the pharmacokinetic and toxicological properties of a compound. For this compound, these predictions help assess its potential as a drug candidate before costly and time-consuming experimental studies are undertaken. Various computational models are used to estimate a wide range of properties based on the molecule's structure.
Key aspects of ADME profiling include predicting drug-likeness, often evaluated using rules like Lipinski's Rule of Five. These rules assess properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Recent studies on benzo[f]quinoline derivatives have shown that many compounds in this class exhibit desirable drug-likeness and are predicted to have good oral bioavailability and high gastrointestinal (GI) absorption. nih.govnih.govresearchgate.net
Metabolism predictions often focus on interactions with cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of most drugs. Toxicity predictions can flag potential issues such as carcinogenicity, mutagenicity, or hepatotoxicity. For benzo[f]quinolinium salts, in silico ADMET studies have revealed excellent drug-like properties and a low toxicity profile, marking them as promising candidates for further development. nih.gov
Table 3: Representative In Silico ADME/Tox Profile for a Benzo[f]quinoline Scaffold This table provides an example of predicted ADME/Tox properties for a molecule based on the benzo[f]quinoline core, derived from studies on analogous compounds.
| Property | Predicted Value / Descriptor | Significance | Reference |
|---|---|---|---|
| Absorption & Distribution | |||
| GI Absorption | High | Indicates good absorption from the gut. | nih.govresearchgate.net |
| Bioavailability Score | 0.55 - 0.85 | Reflects the fraction of drug reaching systemic circulation. | nih.govresearchgate.net |
| Lipinski's Rule of Five | Compliant | Suggests good potential for oral bioavailability. | nih.gov |
| Topological Polar Surface Area (TPSA) | Fair | Influences drug transport and membrane permeability. | researchgate.net |
| Metabolism | |||
| CYP450 Inhibition | (Predicted) | Predicts potential for drug-drug interactions. | |
| Excretion | |||
| LogS (Aqueous Solubility) | (Predicted) | Affects absorption and formulation. | |
| Toxicity | |||
| Ames Mutagenicity | (Predicted) | Assesses the potential to cause DNA mutations. | |
| Hepatotoxicity | (Predicted) | Predicts the risk of drug-induced liver injury. | nih.gov |
Derivatization Strategies and Structure Activity Relationship Sar Studies for 1 Phenylbenzo F Quinolin 3 4h One Analogues
Strategic Functionalization of the Benzo[f]quinolinone Core
The benzo[f]quinolinone core offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Strategic functionalization is key to developing analogues with desired characteristics.
N-Substitution (e.g., N-alkylation, N-arylation)
The nitrogen atom at the 4-position of the quinolinone ring is a primary target for derivatization. N-alkylation and N-arylation introduce substituents that can significantly alter the molecule's steric and electronic properties. While specific studies on the N-substitution of 1-phenylbenzo[f]quinolin-3(4H)-one are not extensively documented in publicly available literature, general principles from related quinolinone and quinazolinone chemistry can be applied. For instance, in the synthesis of quinazolin-4(3H)-one derivatives, N-substitution is a common strategy to explore SAR. gsconlinepress.comarabjchem.org The introduction of various alkyl and aryl groups can influence solubility, membrane permeability, and interactions with biological targets. It is plausible that similar modifications on the this compound scaffold would yield analogues with modulated biological activities.
Impact of Substituents on Benzene (B151609) and Quinoline (B57606) Moieties
For instance, in a series of synthesized benzo[f]quinazoline-1,3(2H,4H)-diones, a closely related scaffold, the presence of electron-withdrawing or electron-donating groups on the aryl substituent was found to influence the yields of the cyclization reaction and the optical properties of the final compounds. nih.gov This suggests that similar substitutions on the phenyl ring of this compound could be used to tune its electronic and, consequently, its functional properties.
A 2024 study on heterocycles derived from 3-chlorobenzo[f]quinoline-2-carbaldehyde demonstrated that modifications at the 2 and 3-positions of the benzo[f]quinoline (B1222042) core led to compounds with significant antitumor activity. nih.gov This highlights the importance of substitution on the quinoline part of the scaffold for biological applications.
Incorporation of Additional Heterocyclic Moieties
The fusion or linkage of additional heterocyclic rings to the this compound scaffold is a powerful strategy to create novel chemical entities with diverse biological activities. This approach can lead to hybrid molecules with enhanced potency or novel mechanisms of action.
For example, the synthesis of pyrazolo[3,4-b]quinoline derivatives, which involves the fusion of a pyrazole (B372694) ring to the quinoline core, has been extensively studied. nih.govresearchgate.netmdpi.com These compounds have shown promise as selective c-Jun N-terminal kinase (JNK) inhibitors. nih.gov Similarly, the reaction of benzo[f]quinoline precursors with various reagents can lead to the formation of fused systems incorporating pyrazole, pyridine (B92270), and chromene rings, some of which have shown potent antiproliferative efficacy. nih.gov The incorporation of a thiazole (B1198619) ring into a quinazoline (B50416) scaffold has also been shown to yield potent antiproliferative and anti-angiogenic agents. nih.gov These examples underscore the potential of incorporating additional heterocycles to modulate the biological profile of this compound analogues.
Influence of Substituent Nature and Position on Chemical Reactivity and Stability
The nature and position of substituents on the this compound core are expected to have a profound impact on its chemical reactivity and stability. Electron-donating groups can increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic attack, while electron-withdrawing groups can have the opposite effect.
Rational Design Principles for Property Modulation (e.g., optical properties, biological activity profiles)
The rational design of this compound analogues is guided by the desired application. For the development of fluorescent probes, modifications that extend the π-conjugated system or introduce fluorophores are often employed. The study of benzo[f]quinazoline-1,3(2H,4H)-diones demonstrated that the substitution pattern significantly influences their photophysical properties, including their absorption and emission spectra. nih.gov
For biological applications, the design principles are often guided by the structure of a known pharmacophore or by computational docking studies. For instance, the design of novel quinoline-3,4-dihydropyrimidinone hybrids as monastrol (B14932) analogues was based on molecular hybridization and structural modification rationale. researchgate.net Similarly, the development of quinazoline-thiazole hybrids as VEGFR-2 inhibitors was guided by the known binding interactions of quinazoline with the kinase hinge region. nih.gov These approaches can be applied to the this compound scaffold to design analogues with specific biological targets.
Development of Hybrid Molecules Incorporating the this compound Fragment
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound fragment can serve as a valuable scaffold for the development of such hybrid molecules.
While specific examples incorporating this exact fragment are not widely reported, the principle has been successfully applied to related quinoline and quinazolinone structures. For example, hybrids of 1,4-quinone with quinoline derivatives have been synthesized and evaluated as antineoplastic agents. mdpi.comnih.gov Similarly, novel quinazoline-thiazole hybrids have shown promising antiproliferative and anti-angiogenic activities. nih.gov The synthesis of novel oxadiazole-quinoxalines as hybrid scaffolds with antitumor activity has also been reported. mdpi.com These studies demonstrate the potential of combining the this compound core with other bioactive moieties to create novel therapeutic agents with improved efficacy and selectivity.
Mechanistic Insights into Biological Activities of 1 Phenylbenzo F Quinolin 3 4h One Derivatives
Anticancer Activity Mechanisms
The diverse anticancer activities of this class of compounds are attributed to several key molecular mechanisms. Research has demonstrated that derivatives of quinoline (B57606) and the related quinazolinone core can act as potent inhibitors of cell proliferation by targeting various receptors and enzymes, inducing cell cycle arrest, triggering programmed cell death (apoptosis), and preventing the formation of new blood vessels that supply tumors. researchgate.net
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The quinoline and quinazolinone scaffolds are recognized as "privileged" structures for binding to the ATP-binding site of kinases. kcsnet.or.kr This has led to the development of numerous kinase inhibitors based on these heterocyclic cores. kcsnet.or.kr
Derivatives have shown potent inhibitory activity against several key protein kinases involved in cancer progression:
mTOR (Mammalian Target of Rapamycin): A derivative of a tricyclic quinoline, Torin1, was developed as a highly potent and selective mTOR inhibitor. kcsnet.or.kr It effectively inhibits both mTORC1 and mTORC2 complexes at nanomolar concentrations and exhibits high selectivity for mTOR over other kinases like PI3K. kcsnet.or.kr
FLT3 (FMS-like Tyrosine Kinase 3): 3H-pyrazolo[4,3-f]quinoline-based compounds have been identified as potent inhibitors of the FLT3 kinase and its oncogenic mutant forms, which are common in acute myeloid leukemia (AML). These compounds block the proliferation of AML cells with remarkable potency, comparable to the approved FLT3 inhibitor quizartinib.
CDK2 (Cyclin-Dependent Kinase 2): Certain 2,3-disubstituted quinazolin-4(3H)-ones have been designed as CDK2 inhibitors. The most potent among them, an ortho-chloro-benzylideneamino derivative (compound 6b), exhibited an IC₅₀ value of 0.67 µM, nearly equivalent to the reference inhibitor Roscovitine.
Table 1: Examples of Quinoline/Quinazolinone Derivatives as Protein Kinase Inhibitors
| Compound/Derivative Class | Target Kinase | Key Findings |
|---|---|---|
| Torin1 (benzonaphthyridinone) | mTOR | Inhibits mTORC1 and mTORC2 at 2 nM and 10 nM, respectively; 1000-fold selectivity over PI3K. kcsnet.or.kr |
| 3H-pyrazolo[4,3-f]quinolines | FLT3 | Potently inhibit recombinant FLT3 and its mutants with nanomolar IC₅₀ values. |
Disruption of Tubulin Assembly and Microtubule Formation
The cellular cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is a validated target for anticancer drugs. Disruption of microtubule dynamics interferes with cell division, leading to cell death. Quinoline derivatives have been developed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. researchgate.net One such derivative demonstrated significant antiproliferative activity against HepG-2 cancer cells with an IC₅₀ of 261 nM by effectively inhibiting tubulin polymerization and disrupting microtubule organization within the cells. researchgate.net
Modulation of Cell Cycle Arrest and Apoptosis Pathways
A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Benzo[f]quinolin-3(4H)-one derivatives and related quinazolinones can trigger this process through multiple interconnected mechanisms, often beginning with halting the cell cycle at critical checkpoints.
Cell Cycle Arrest: Depending on the specific derivative, these compounds can arrest the cell cycle in different phases. Some quinoline derivatives cause arrest in the G2/M phase, which is characteristic of tubulin-targeting agents. researchgate.net Other quinazolinone derivatives have been shown to arrest the cell cycle at the G1 or S phases by inhibiting enzymes like CDK2. This arrest prevents the cell from proceeding with division, giving time for DNA damage to be repaired or, if the damage is too severe, for apoptosis to be initiated.
Induction of Apoptosis: The induction of apoptosis is a common outcome following treatment with these compounds. This is often evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases, which are key executioner proteins in the apoptotic cascade. For instance, piperine, a compound with some structural similarities, induces apoptosis associated with the cleavage of Caspase-3 and PARP. Other studies on quinazolinone derivatives have shown they induce apoptosis in human umbilical vein endothelial cells (HUVECs) through the activation of extrinsic caspase signaling, involving caspase-8 and -3. The process can also be mediated by the mitochondria, involving the Bcl-2 family of proteins that regulate the apoptotic switch.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Targeting this process is a key anticancer strategy. Several quinoline and quinazolinone derivatives have been identified as potent anti-angiogenic agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
A novel series of quinazoline-thiazole hybrids showed superior antiproliferative activity on HepG2 cells compared to the multi-kinase inhibitor sorafenib (B1663141), with IC₅₀ values ranging from 1.83 to 4.24 µM. Another quinazoline (B50416) analog, HMJ-30, was found to inhibit vessel branching in a chicken chorioallantoic membrane (CAM) assay and suppress blood vessel formation in a mouse Matrigel plug model. The mechanism often involves inducing apoptosis in endothelial cells, thereby disrupting the formation of the tube-like structures that form new vessels.
Table 2: Anti-Angiogenic Activity of Quinazoline Derivatives
| Compound/Derivative Class | Target/Assay | Key Findings |
|---|---|---|
| Quinazoline-thiazole hybrids (SA01–SA07) | HepG2 cells | Displayed superior antiproliferative activity (IC₅₀ = 1.83-4.24 µM) compared to sorafenib (IC₅₀ = 6.28 µM). |
| 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino) quinazoline (HMJ-30) | HUVECs, CAM assay | Inhibited viability of HUVECs, disrupted tube-like structures, and inhibited vessel branching. |
Targeting Specific Inflammasome Pathways (e.g., NLRP3/IL-1β)
No publicly available scientific literature was found to directly link 1-Phenylbenzo[f]quinolin-3(4H)-one or its close derivatives to the inhibition or modulation of the NLRP3 inflammasome pathway.
DNA Intercalation and Topoisomerase Inhibition
Direct interaction with DNA is a well-established anticancer mechanism. Some quinoline-based compounds are designed as bisintercalators, which feature two planar aromatic systems that can insert themselves between the base pairs of the DNA double helix. kcsnet.or.kr This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Furthermore, topoisomerases are vital enzymes that manage the topological state of DNA during cellular processes. Some polyphenolic compounds, which can share structural features with quinoline derivatives, have been shown to inhibit topoisomerase I by stabilizing the enzyme-DNA complex, effectively poisoning the enzyme and leading to DNA strand breaks. The anticancer activity of certain quinoline-based compounds is exerted through such DNA intercalation and topoisomerase inhibition mechanisms. kcsnet.or.kr
Antimicrobial Activity Mechanisms
The antimicrobial properties of quinoline-based compounds are multifaceted. Research into analogous structures suggests that their efficacy stems from the disruption of several key bacterial processes, from DNA replication to cell envelope stability.
DNA Gyrase Inhibition
A primary mechanism of antibacterial action for many quinolone compounds is the inhibition of DNA gyrase and the related enzyme, topoisomerase IV. nih.gov These enzymes are crucial for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.gov
The proposed mechanism involves the stabilization of a transient intermediate state where the DNA is cleaved. Quinolones are believed to bind to the complex formed between DNA gyrase and DNA. nih.gov This drug-enzyme-DNA ternary complex prevents the re-ligation of the broken DNA strands, leading to an accumulation of double-strand breaks. nih.gov The resulting DNA damage triggers the bacterial SOS response and ultimately leads to cell death. nih.gov The primary target can vary between bacterial species; in many Gram-positive bacteria, topoisomerase IV is the main target, while in many Gram-negative bacteria, it is DNA gyrase. nih.gov
Key Findings on DNA Gyrase Inhibition by Quinolone Analogs
| Compound Class | Target Enzyme | Outcome | Reference |
|---|---|---|---|
| Quinolones | DNA Gyrase, Topoisomerase IV | Inhibition of supercoiling, induction of DNA breakage | nih.gov |
| CcdB Toxin | DNA Gyrase | Accumulation of double-strand DNA breaks, SOS response | nih.gov |
Effects on Bacterial Cell Membrane Integrity
Beyond targeting DNA, certain quinolone derivatives have been found to exert their antimicrobial effects by compromising the integrity of the bacterial cell membrane. The cell wall is essential for bacteria to withstand internal turgor pressure and prevent osmotic lysis. libretexts.org Many antibiotics function by targeting the membrane-bound precursors of the cell wall. rsc.org
Studies on substituted 5-amino-4-quinolones, a structurally related scaffold, indicate that these molecules can selectively disrupt the bacterial membrane. This action leads to partial membrane depolarization without causing significant damage to eukaryotic membranes, suggesting a degree of selectivity for prokaryotic cell envelopes. While the precise molecular interactions are still under investigation, it is hypothesized that these compounds may interfere with the phospholipid bilayer or membrane-associated proteins, leading to a loss of barrier function and subsequent cell death.
Inhibition of Specific Bacterial Enzymes (e.g., Tyrosyl-tRNA Synthetase, Pyruvate (B1213749) Kinase)
Targeting essential bacterial enzymes is a proven strategy for developing new antibiotics. nih.gov
Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is fundamental to protein synthesis, as it is responsible for attaching the amino acid tyrosine to its corresponding tRNA molecule. abcam.com Its inhibition halts protein production, leading to bacterial stasis or death. The essential and conserved nature of TyrRS makes it an attractive target for novel antibacterial agents. nih.gov Research and patent literature describe various heterocyclic compounds, including arylfuran derivatives, that have been designed as selective inhibitors of bacterial TyrRS. nih.gov These inhibitors typically bind to the active site of the enzyme, preventing the binding of its natural substrates. rcsb.orgpdbj.org
Pyruvate Kinase: This enzyme plays a critical role in the final step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) to pyruvate while generating ATP. wikipedia.org As a key metabolic enzyme, its inhibition would disrupt the energy supply of the bacterial cell. While various compounds are known to inhibit pyruvate kinase, including the amino acid phenylalanine, specific studies linking quinolinone derivatives to this mechanism are not yet prominent in the literature. wikipedia.org However, targeting central metabolic pathways remains a viable hypothesis for the broad-spectrum activity of some antimicrobial compounds.
Biofilm Formation Modulation
Many bacteria exist within biofilms, which are structured communities of cells encased in a self-produced matrix. nih.gov Biofilms enhance bacterial resistance to antibiotics and the host immune system. The formation and maintenance of biofilms are often regulated by a cell-to-cell communication system known as quorum sensing (QS). nih.gov
Some quinolone derivatives have been shown to interfere with QS systems. For instance, in Pseudomonas aeruginosa, the pqs system utilizes 2-alkyl-4(1H)-quinolone signal molecules. nih.gov By acting as antagonists to the receptors of these signal molecules, or by inhibiting their synthesis, quinolone-based compounds can disrupt QS and, consequently, inhibit biofilm formation and reduce the expression of virulence factors. This anti-virulence approach is a promising strategy that may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.
Anti-inflammatory Effects and Underlying Mechanistic Pathways
Quinoline and quinazolinone derivatives have demonstrated significant anti-inflammatory properties. The primary mechanism appears to be the modulation of key signaling pathways involved in the inflammatory response, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.gov
NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. nih.govnih.gov In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. nih.gov Studies on (4-phenylamino)quinazoline derivatives have shown that they can inhibit the activation of NF-κB. nih.gov Interestingly, some of these compounds were found to block the translocation of the NF-κB dimer to the nucleus without affecting the release from its IκB complex, suggesting a more targeted interference with the pathway. nih.gov
Other potential anti-inflammatory mechanisms for quinoline-based compounds include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.
Mechanistic Targets of Anti-Inflammatory Quinoline/Quinazolinone Analogs
| Compound Class | Primary Target/Pathway | Effect | Reference |
|---|---|---|---|
| (4-Phenylamino)quinazolines | NF-κB Pathway | Inhibition of NF-κB translocation, reduced IL-6 and TNF-α production | nih.gov |
| Quercetin (Flavonol) | NF-κB and AP-1 Pathways | Downregulation of signaling, reduced VCAM-1, ICAM-1 expression | nih.gov |
Other Biological Activities and Mechanistic Hypotheses (e.g., Serotonin (B10506) 5-HT2 Receptor Antagonism)
The versatile quinoline scaffold has also been explored for its potential in neurology and oncology. One of the notable activities is the antagonism of serotonin receptors.
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors that mediate a wide range of physiological and neurological processes. nih.gov The 5-HT2A receptor, in particular, is a key target for antipsychotic drugs. nih.gov Antagonism of this receptor can modulate neurotransmission. The mechanism of action involves the binding of the antagonist molecule to the 5-HT2A receptor, which prevents the endogenous ligand, serotonin, from binding and activating the receptor. This blockage inhibits the downstream signaling cascade, which typically involves the activation of phospholipase C and subsequent release of intracellular calcium. nih.gov Docking studies with 4-phenyl quinoline derivatives have indicated their potential to bind to serotonin receptors, including the 5-HT2B subtype. nih.gov This interaction can inhibit serotonin-induced cellular responses, such as calcium ion efflux and ERK activation. nih.gov
Applications of 1 Phenylbenzo F Quinolin 3 4h One Core in Organic Synthesis
Role as a Privileged Scaffold for the Construction of Diverse Heterocycles
In medicinal and synthetic chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets or can be readily modified to generate a variety of other complex structures. The benzo[f]quinoline (B1222042) core fits this description, serving as a template for drug design and a versatile starting point for new heterocyclic systems. nih.gov The 1-phenylbenzo[f]quinolin-3(4H)-one molecule is particularly useful due to its inherent reactivity, allowing chemists to build additional rings and introduce diverse functionalities.
A primary strategy for elaborating this scaffold involves a two-step process: quaternization of the heterocyclic nitrogen followed by a [3+2] dipolar cycloaddition reaction. nih.gov In this approach, the nitrogen atom of the benzo[f]quinoline ring is first N-alkylated, typically with a reactive halide, to form a quaternary salt. This salt is then treated with a base to generate a reactive ylide in situ. The ylide subsequently undergoes a cycloaddition reaction with a dipolarophile, such as an alkyne, to construct a new, fused five-membered ring, resulting in complex tetracyclic structures like pyrrolo-benzo[f]quinolines. nih.govmdpi.com
Furthermore, the general benzo[f]quinoline framework has been proven to be a versatile synthon for a range of other heterocycles. By starting with appropriately functionalized derivatives, such as 3-chlorobenzo[f]quinoline-2-carbaldehyde, chemists have successfully synthesized attached pyrazolone (B3327878), pyridine (B92270), and chromene rings, among others. nih.gov These transformations highlight the scaffold's role as a robust platform for generating molecular diversity.
| Starting Scaffold Type | Reaction Type | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Benzo[f]quinoline | [3+2] Dipolar Cycloaddition | 1. Bromoketone (for quaternization) 2. Alkyne Dipolarophile (e.g., DMAD) | Fused Pyrrolo-benzo[f]quinoline | nih.gov |
| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | Condensation / Cyclization | N-phenyl-3-methylpyrazolone | Pyrazolone-substituted Benzo[f]quinoline | nih.gov |
| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | Condensation | 1,2-Diaminoethane | Imidazoline-fused Benzo[f]quinoline derivative | nih.gov |
Building Block for Complex Polycyclic Aromatic Nitrogen-Containing Hydrocarbons (PANHs)
Polycyclic Aromatic Nitrogen-Containing Hydrocarbons (PANHs) are a class of compounds characterized by fused aromatic rings that include at least one nitrogen atom. By its very structure, this compound is an aza-PANH. researchgate.net Beyond its intrinsic identity, it serves as a crucial building block for the synthesis of larger, more intricate PANH systems. The construction of these larger molecules is critical for developing advanced materials and exploring structure-property relationships in extended π-systems.
The same synthetic strategies that generate diverse heterocycles can also be viewed as methods for expanding the polycyclic framework. For instance, the previously mentioned [3+2] dipolar cycloaddition effectively fuses an additional ring onto the benzo[f]quinoline core, transforming a tricyclic system into a more complex tetracyclic PANH (e.g., pyrrolobenzo[f]quinoline). nih.govmdpi.com This type of annulation—the formation of a new ring fused to an existing one—is a cornerstone of PANH synthesis.
Another powerful, albeit prospective, method for expanding the PANH structure from the this compound core involves modern cross-coupling reactions. The aromatic rings of the scaffold can be selectively halogenated to introduce reactive handles. These halogenated derivatives can then participate in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, to append additional aryl or ethynyl (B1212043) groups, which can subsequently be cyclized to form even larger polycyclic systems. This stepwise approach allows for the precise construction of complex and functionalized PANHs.
| Starting Core | Reaction Type | Key Transformation | Resulting Complex PANH Structure | Reference |
|---|---|---|---|---|
| Benzo[f]quinoline | [3+2] Dipolar Cycloaddition / Annulation | Formation of a new fused pyrrole (B145914) ring. | Pyrrolo-benzo[f]quinoline | nih.gov |
| Benzo[c]quinoline (Isomer) | [3+2] Dipolar Cycloaddition / Annulation | Formation of a new fused pyrrole ring. | Pyrrolo-benzo[c]quinoline | mdpi.com |
Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Devices (OLEDs), Photosensitizers, Fluorescent Dyes)
The extensive π-conjugation inherent in the benzo[f]quinoline ring system endows these molecules with interesting photophysical properties, most notably fluorescence. researchgate.net This characteristic makes them attractive candidates for the development of optoelectronic materials. The this compound core, with its large, rigid aromatic system, is an excellent precursor for materials used in applications such as Organic Light-Emitting Devices (OLEDs), photosensitizers, and fluorescent dyes.
Research has explicitly pointed out that certain benzo[f]quinoline derivatives are designed and synthesized for their fluorescent properties and have shown potential for use in OLEDs. nih.govresearchgate.net The core structure is known to exhibit blue fluorescence, a sought-after color in display technology. researchgate.net The specific structure of this compound is advantageous because the combination of the electron-rich phenyl group and the relatively electron-poor quinolinone system can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a mechanism that is often exploited in the design of highly fluorescent and environment-sensitive dyes.
By chemically modifying the core—for example, by adding various electron-donating or electron-withdrawing groups to the phenyl ring or the benzo portion of the scaffold—scientists can fine-tune the electronic and optical properties. This tuning allows for the rational design of molecules with specific absorption and emission wavelengths, high quantum yields, and other characteristics required for applications as emitters in OLEDs, probes in fluorescence microscopy, or as active components in light-harvesting systems.
| Material Type | Relevant Property of Scaffold | Potential Application | Reference |
|---|---|---|---|
| Fluorescent Dye | Extended π-conjugation leading to blue fluorescence. | Fluorescent labels and probes. | researchgate.net |
| OLED Emitter | Tunable photophysical properties and inherent fluorescence. | Emissive layer in Organic Light-Emitting Devices. | nih.govresearchgate.net |
| Photosensitizer | Strong absorption of light and ability to transfer energy. | Photodynamic therapy and photocatalysis. | researchgate.net |
Q & A
Q. What are the common synthetic routes for 1-Phenylbenzo[f]quinolin-3(4H)-one, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer: The synthesis typically involves condensation reactions between quinoline derivatives and aromatic aldehydes or amines. Key approaches include:
- One-pot multicomponent reactions : Combining 4-fluorobenzaldehyde, β-naphthylamine, and Meldrum’s acid under reflux conditions achieves cyclization to form the quinolinone core (yield: ~70%) .
- Stepwise condensation : Evidence from related quinolinones shows that using hydrazine derivatives or aniline-based reagents with quinoline precursors in polar solvents (e.g., DMF or ethanol) enables controlled ring formation .
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves solubility of aromatic intermediates .
- Catalyst use : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency in Suzuki-Miyaura reactions for functionalized derivatives .
- Temperature control : Reflux conditions (80–100°C) balance reaction speed and byproduct minimization .
Q. Table 1: Synthetic Routes and Conditions
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm ring fusion. For example, aromatic protons in the benzo[f]quinolinone core resonate at δ 7.2–8.5 ppm .
- FT-IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) confirm the lactam structure .
- X-ray Crystallography : Resolves dihedral angles between phenyl and quinolinone rings, critical for understanding π-π stacking interactions (e.g., angle: 85.2° in 4-hydroxy derivatives) .
- UV-Vis Spectroscopy : Absorption maxima at 320–350 nm indicate extended conjugation, useful for photophysical studies .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–8.5 ppm (aromatic protons) | |
| FT-IR | 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) | |
| X-ray | Dihedral angle: 85.2° |
Advanced Research Questions
Q. How do structural modifications influence the compound’s binding affinity to biological targets (e.g., CB2 or M1 receptors)?
Methodological Answer:
- N-Alkylation : Introducing pentyl chains at the N-5 position (e.g., in pyrazoloquinolinones) enhances CB2 receptor selectivity (Ki: 0.39 nM) over CB1 (Ki > 3000 nM) by filling hydrophobic pockets .
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the C-4 position improve M1 receptor allosteric modulation by stabilizing hydrogen bonds with Thr206 and Tyr179 residues .
Q. Table 3: Structure-Activity Relationships (SAR)
| Modification | Target | Affinity (Ki) | Reference |
|---|---|---|---|
| N-5 pentyl chain | CB2 receptor | 0.39 nM | |
| C-4 trifluoromethyl | M1 receptor | 1.2 µM |
Q. What computational methods are suitable for studying reaction mechanisms and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : At the B3LYP/6-311++G(d,p) level, DFT predicts transition states in one-pot syntheses, such as the nucleophilic attack of β-naphthylamine on Meldrum’s acid (activation energy: ~25 kcal/mol) .
- TD-DFT : Calculates UV-Vis spectra by modeling π→π* transitions, correlating with experimental λmax values (error < 5 nm) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding poses at receptor sites (e.g., CB2) using scoring functions (e.g., ΔG = -9.2 kcal/mol) .
Q. Table 4: Computational Parameters
| Method | Application | Reference |
|---|---|---|
| DFT/B3LYP | Reaction mechanism of one-pot synthesis | |
| TD-DFT | UV-Vis spectral prediction | |
| Molecular docking | CB2 receptor binding simulations |
Q. How can researchers resolve contradictions in reported biological activities of quinolinone derivatives?
Methodological Answer:
- Systematic SAR studies : Compare substituent effects across homologs (e.g., replacing -CF₃ with -OCH₃) to isolate electronic vs. steric contributions .
- Kinetic assays : Measure IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
- Crystallographic validation : Resolve binding modes via co-crystallization (e.g., M1 receptor-ligand complexes) to confirm hypothesized interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
